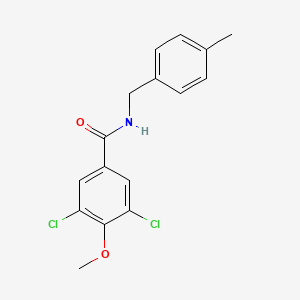

![molecular formula C23H27FN2O3S B4621419 N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)

N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

説明

The compound belongs to a class of molecules that typically involve cyclohexenyl groups, fluorophenyl units, and sulfonyl functionalities. These structural motifs are commonly explored for their potential in various chemical and pharmaceutical applications, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of related compounds often employs sulfonyl-transfer reagents and base-catalyzed sulfa-Michael reactions. For instance, ethyl glyoxylate N-tosylhydrazone has been used as a sulfonyl anion surrogate in DBU-catalyzed conjugate addition reactions with enones and enals, providing access to functionalized sulfones through a high-yield, chemoselective sulfa-Michael reaction (Fernández et al., 2014). Such methodologies could be adapted for the synthesis of the target compound by incorporating the appropriate cyclohexenyl and fluorophenyl precursors.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks, such as cyclohexene derivatives, has been extensively studied. These analyses often include X-ray crystallography to determine dihedral angles and conformations, which are crucial for understanding the compound's reactivity and interactions (Kant et al., 2012). Such structural insights are vital for designing synthetic routes and predicting the behavior of the compound under various conditions.

Chemical Reactions and Properties

Compounds featuring cyclohexene, fluorophenyl, and sulfonyl groups are known to undergo a variety of chemical reactions. For example, the reactivity of ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate with glutathione in a nucleophilic substitution reaction has been documented, highlighting the potential chemical behavior of similar compounds (Jinno et al., 2011).

科学的研究の応用

Fluorescence Sensors for Metal Ions in Water and Cells

A study discusses the synthesis and photophysical properties of water-soluble sulfonato-Salen-type ligands derived from different diamines, including cyclohexanediamine. These ligands exhibit strong UV/Vis-absorption and fluorescence, useful for detecting Cu(2+) in water and living cells through fluorescence imaging. This application demonstrates the compound's potential in environmental monitoring and biological imaging (Zhou et al., 2012).

Anion Exchange Polymer Electrolytes

Another research explores guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction. This process allows for the precise control of cation functionality, highlighting the role of similar compounds in creating high-performance materials for energy storage and conversion applications (Kim et al., 2011).

Sulfonyl-Transfer Reagents in Organic Synthesis

Research on ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions presents a direct access to functionalized sulfones. This study showcases the compound's utility in facilitating the synthesis of various sulfone derivatives, which are important in pharmaceuticals and agrochemicals (Fernández et al., 2014).

Photoluminescence Properties for Imaging

The preparation of Y2O3:Eu3+ nanoparticles in reverse micellar systems and their photoluminescence properties are discussed in another paper. These nanoparticles, with potential for high-resolution imaging and sensing, highlight the broader applications of related compounds in developing advanced materials for optical applications (Hirai et al., 2004).

Micellar Electrokinetic Capillary Chromatography

A study on the use of a fluorosurfactant in micellar electrokinetic capillary chromatography (MEKC) demonstrates the compound's potential to improve the efficiency and selectivity of chromatographic separations. This research underscores the importance of similar compounds in analytical chemistry, particularly in the separation and analysis of complex mixtures (de Ridder et al., 2001).

特性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O3S/c1-18-11-13-20(14-12-18)30(28,29)26(22-10-6-5-9-21(22)24)17-23(27)25-16-15-19-7-3-2-4-8-19/h5-7,9-14H,2-4,8,15-17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXYPJPYNSVGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CCCCC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

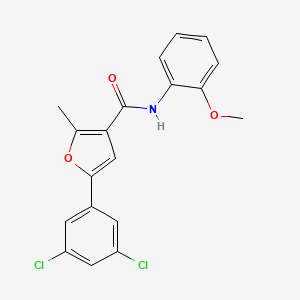

![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)

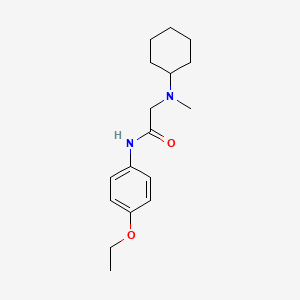

![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)

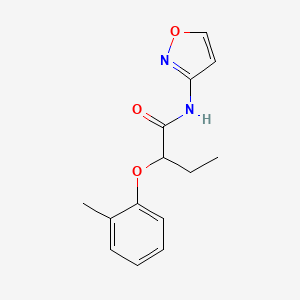

![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4621349.png)

![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)

![1-{4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylthio)acetone](/img/structure/B4621364.png)

![N-{4-[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4621366.png)

![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)

![4-[(allylamino)sulfonyl]-N-methyl-N-phenylbenzamide](/img/structure/B4621408.png)

![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)